(2S)-2-amino-4-ethylhexanoic acid
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Overview
Description
(2S)-2-amino-4-ethylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a hexane backbone with an ethyl substituent at the fourth position. This compound is chiral, with the (2S) configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-ethylhexanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For instance, starting from a suitable chiral precursor, such as (S)-2-amino-4-ethylpentanoic acid, the compound can be synthesized through a series of chemical reactions including alkylation, reduction, and hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of genetically engineered microorganisms can be employed to produce the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-4-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
(2S)-2-amino-4-ethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, where it is converted into other bioactive molecules that exert physiological effects.
Comparison with Similar Compounds
- (2S)-2-amino-4-methylhexanoic acid
- (2S)-2-amino-4-propylhexanoic acid
- (2S)-2-amino-4-isopropylhexanoic acid
Comparison: (2S)-2-amino-4-ethylhexanoic acid is unique due to its specific ethyl substituent at the fourth position, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl substituents, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
(2S)-2-amino-4-ethylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTZSUXNNTXOEI-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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